molecular formula C12H15NO5 B13973291 Dimethyl 5-(2-aminoethoxy)isophthalate

Dimethyl 5-(2-aminoethoxy)isophthalate

Cat. No.: B13973291
M. Wt: 253.25 g/mol
InChI Key: LPWPAHYKOODDPI-UHFFFAOYSA-N
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Description

5-(2-Aminoethoxy)-1,3-benzenedicarboxylic acid 1,3-dimethyl ester is an organic compound with a complex structure that includes an aminoethoxy group attached to a benzene ring, which is further substituted with two carboxylic acid ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethoxy)-1,3-benzenedicarboxylic acid 1,3-dimethyl ester typically involves the reaction of 2-aminoethanol with 1,3-benzenedicarboxylic acid dimethyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the aminoethoxy linkage. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethoxy)-1,3-benzenedicarboxylic acid 1,3-dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Aminoethoxy)-1,3-benzenedicarboxylic acid 1,3-dimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-(2-Aminoethoxy)-1,3-benzenedicarboxylic acid 1,3-dimethyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethoxy group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function. The ester groups can also undergo hydrolysis, releasing active metabolites that further contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Hydroxyethoxy)-1,3-benzenedicarboxylic acid 1,3-dimethyl ester: Similar structure but with a hydroxy group instead of an amino group.

    5-(2-Aminoethoxy)-1,3-benzenedicarboxylic acid 1,3-diethyl ester: Similar structure but with ethyl ester groups instead of methyl ester groups.

Uniqueness

5-(2-Aminoethoxy)-1,3-benzenedicarboxylic acid 1,3-dimethyl ester is unique due to the presence of both amino and ester functional groups, which provide a versatile platform for further chemical modifications. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

dimethyl 5-(2-aminoethoxy)benzene-1,3-dicarboxylate

InChI

InChI=1S/C12H15NO5/c1-16-11(14)8-5-9(12(15)17-2)7-10(6-8)18-4-3-13/h5-7H,3-4,13H2,1-2H3

InChI Key

LPWPAHYKOODDPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCCN)C(=O)OC

Origin of Product

United States

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